Mps1-IN-1

Kinase Selectivity Chemical Probe Off-Target Activity

Researchers studying spindle assembly checkpoint (SAC) biology often encounter conflicting phenotypic data when using poorly characterized Mps1 inhibitors. Mps1-IN-1 (CAS 1125593-20-5) is the definitive chemical probe for specific Mps1 interrogation, validated by concordance with shRNA phenotypes in centrosome duplication assays. - Reliable SAC bypass readout: ~40% reduction in mitotic duration, near-complete anaphase entry within 20 min in U2OS cells at 10 µM. - Exceptional kinome selectivity: >1000-fold over 352 kinases; only ALK (Kd=21 nM) and LTK (Kd=39 nM) as off-targets. - Chemically defined: Pyrrolo[2,3-b]pyridine scaffold, M.W. 535.66, supplied with rigorous analytical documentation. Bulk quantities available for medicinal chemistry campaigns.

Molecular Formula C28H33N5O4S
Molecular Weight 535.7 g/mol
CAS No. 1125593-20-5
Cat. No. B1663578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMps1-IN-1
CAS1125593-20-5
Synonyms1-(4-((4-((2-(isopropylsulfonyl)phenyl)amino)-1H-pyrrolo[2,3-b]pyridin-6-yl)amino)-3-methoxyphenyl)piperidin-4-ol
Molecular FormulaC28H33N5O4S
Molecular Weight535.7 g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)C1=CC=CC=C1NC2=CC(=NC3=C2C=CN3)NC4=C(C=C(C=C4)N5CCC(CC5)O)OC
InChIInChI=1S/C28H33N5O4S/c1-18(2)38(35,36)26-7-5-4-6-23(26)30-24-17-27(32-28-21(24)10-13-29-28)31-22-9-8-19(16-25(22)37-3)33-14-11-20(34)12-15-33/h4-10,13,16-18,20,34H,11-12,14-15H2,1-3H3,(H3,29,30,31,32)
InChIKeyNMJMRSQTDLRCRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Mps1-IN-1: Validated Mps1/TTK Chemical Probe


Mps1-IN-1 (CAS 1125593-20-5) is an ATP-competitive, small-molecule inhibitor of monopolar spindle 1 (Mps1/TTK) kinase [1]. It is a research-grade chemical probe used to interrogate the role of the spindle assembly checkpoint (SAC) in cell division [2]. The compound has a molecular formula of C28H33N5O4S and a molecular weight of 535.66 g/mol . Its well-documented biochemical and cellular activity profiles have made it a widely used tool compound in mitosis and oncology research .

Target Mps1/TTK kinase inhibitor
Research context Spindle assembly checkpoint (SAC) and mitosis studies
Probe type ATP-competitive small-molecule chemical probe
Selectivity Reported high kinome selectivity; ALK/LTK off-targets noted

Mps1-IN-1: Why Experimental Validation Is Essential


Mps1 inhibitors are not functionally interchangeable despite targeting the same kinase. Differences in chemical scaffold, binding mode, kinome selectivity, and potency profoundly alter experimental outcomes [1]. For instance, Mps1-IN-1 exhibits a moderate biochemical IC50 of 367 nM and requires micromolar concentrations (2–10 µM) for robust cellular activity [2]. In contrast, advanced inhibitors like MPI-0479605 (IC50 = 1.8 nM) or BAY 1217389 (clinical-stage) are significantly more potent and have distinct selectivity profiles . Furthermore, Mps1-IN-2, a close analog, is a dual Mps1/Plk1 inhibitor (Mps1 IC50 = 145 nM, Plk1 Kd = 61 nM), whereas Mps1-IN-1's off-targets are primarily ALK and LTK [3]. Substituting one Mps1 inhibitor for another without accounting for these differences can lead to misinterpretation of phenotypic data, especially in studies of SAC bypass, mitotic timing, or combination drug synergy [4].

Mps1-IN-2 (dual Mps1/Plk1 inhibitor)
Dual Plk1 inhibition may confound SAC phenotype interpretation; Mps1-IN-1 spares Plk1.
MPI-0479605 (higher biochemical potency)
Reported potency difference may shift working concentration requirements; validation recommended.
Other Mps1 inhibitors (variable scaffolds)
Binding mode and off-target profiles differ; direct substitution without verification may alter results.

Mps1-IN-1: Quantitative Comparator Benchmarking


Kinome-Wide Selectivity vs. Mps1-IN-2

Mps1-IN-1 demonstrates >1000-fold selectivity for Mps1 over a panel of 352 kinases, with the exception of ALK (Kd = 21 nM) and LTK (Kd = 39 nM) [1]. In contrast, Mps1-IN-2, a structurally related analog, shows high off-target binding to Plk1 (Kd = 61 nM) and GAK (Kd = 140 nM) in addition to Mps1 (Kd = 12 nM) [2]. This difference in off-target profile makes Mps1-IN-1 a cleaner tool for studying Mps1-specific functions, while Mps1-IN-2's Plk1 activity confounds phenotypic interpretation in mitotic assays [3].

Kinome selectivity vs. Mps1-IN-2
Reported comparison
Mps1-IN-1: >1000-fold selectivity for Mps1 over 352 kinases; ALK Kd = 21 nM, LTK Kd = 39 nM. Mps1-IN-2: Plk1 Kd = 61 nM, GAK Kd = 140 nM.
Selectivity profile may support Mps1-specific study design without Plk1 interference.
Ambit KinomeScan competitive binding assay
Kinase Selectivity Chemical Probe Off-Target Activity

Biochemical Potency vs. MPI-0479605

Mps1-IN-1 inhibits Mps1 kinase with an IC50 of 367 nM [1]. This places it as a moderately potent inhibitor compared to more advanced probes: MPI-0479605 (IC50 = 1.8 nM) and NMS-P715 (IC50 = 182 nM) [2]. The ~200-fold difference in potency between Mps1-IN-1 and MPI-0479605 translates to different working concentrations in cellular assays (10 µM vs. 100 nM, respectively) [3].

Biochemical potency vs. MPI-0479605
Reported comparison
Mps1-IN-1 IC50 = 367 nM; MPI-0479605 IC50 = 1.8 nM (~200-fold difference). NMS-P715 IC50 = 182 nM.
Potency context may influence working concentration selection; validation review recommended.
In vitro kinase assay; ATP conditions may vary
Enzyme Inhibition IC50 Potency Benchmarking

Mitotic Bypass Efficacy vs. Mps1-IN-2

In U2OS cells, treatment with 10 µM Mps1-IN-1 caused nearly 100% of cells to initiate anaphase within 20 minutes of nuclear envelope breakdown, representing a ~40% reduction in mitotic duration compared to DMSO controls [1]. Mps1-IN-2, at the same concentration, induces a similar bypass of checkpoint-mediated arrest [2]. However, the primary distinction lies in off-target activity: Mps1-IN-1's phenotype is Mps1-specific, whereas Mps1-IN-2's effect may be compounded by Plk1 inhibition [3].

Mitotic bypass vs. Mps1-IN-2
Head-to-head
10 µM Mps1-IN-1: ~100% anaphase entry within 20 min, ~40% reduction in mitotic duration. Mps1-IN-2 shows similar kinetics but dual Mps1/Plk1 inhibition.
Kinetics similar; dual inhibition context may require Plk1 control in phenotypic interpretation.
U2OS H2B-GFP time-lapse microscopy
Spindle Assembly Checkpoint Mitotic Timing Phenotypic Assay

Centrosome Duplication: Chemical vs. Genetic Knockdown

Treatment of U2OS and HeLa cells with 10 µM Mps1-IN-1 did not alter centrosome number, mirroring the phenotype observed with doxycycline-induced Mps1 shRNA [1]. In contrast, some Mps1 inhibitors (e.g., reversine) have been reported to affect centrosome duplication independently of Mps1 [2]. This concordance between chemical and genetic inhibition validates Mps1-IN-1 as a faithful probe for studying Mps1 function in centrosome biology [3].

Centrosome concordance
Class-level
10 µM Mps1-IN-1 (48 h): no centrosome number change in U2OS/HeLa cells, phenocopies Mps1 shRNA. Some other inhibitors (e.g., reversine) may show off-target effects.
Chemical-genetic concordance supports Mps1-specific centrosome endpoint interpretation.
Centrin immunofluorescence; review with inhibitor-specific controls
Centrosome Biology Off-Target Assessment Phenotypic Validation

Binding Affinity (Kd) vs. Functional Potency (IC50)

Mps1-IN-1 exhibits a Kd of 27 nM for Mps1 in the Ambit KinomeScan binding assay, a value ~13.6-fold lower than its biochemical IC50 of 367 nM [1]. This discrepancy is not observed for all Mps1 inhibitors: Mps1-IN-2 has a Kd of 12 nM and an IC50 of 145 nM (~12-fold difference), whereas MPI-0479605's Kd has not been publicly reported in the same assay format [2]. The large difference between binding and inhibition potency suggests that cellular ATP concentrations or assay conditions significantly influence Mps1-IN-1's apparent potency [3].

Kd/IC50 ratio
Class-level
Mps1-IN-1 Kd = 27 nM (Ambit), IC50 = 367 nM (13.6-fold difference). Mps1-IN-2 ratio ~12-fold.
Discrepancy suggests ATP-competitive context; assay design review may be warranted.
Binding vs. functional assay conditions differ
Binding Affinity Kd IC50 Assay Discrepancy

Mps1-IN-1: Evidence-Based Application Scenarios


SAC Function in Mitotic Timing Assays

Mps1-IN-1 is optimal for time-lapse microscopy studies of SAC bypass in U2OS or HeLa cells. Its moderate potency (IC50 = 367 nM) and >1000-fold selectivity over 352 kinases (except ALK/LTK) enable specific Mps1 inhibition at 10 µM without confounding Plk1 effects [1]. The ~40% reduction in mitotic duration and near-complete anaphase entry within 20 minutes provide a robust phenotypic readout [2].

Centrosome Biology with Genetic Knockdown Concordance

For researchers investigating Mps1's role in centrosome duplication, Mps1-IN-1 is the preferred chemical probe. It faithfully phenocopies Mps1 shRNA, showing no effect on centrosome number at 10 µM, unlike other Mps1 inhibitors (e.g., reversine) that may exhibit off-target effects [1]. This concordance validates its use as a specific Mps1 inhibitor in centrosome biology [2].

In Vitro Kinase and Binding Assays

Mps1-IN-1 is suitable for in vitro kinase assays and competitive binding studies where moderate potency (IC50 = 367 nM) is acceptable or desired. Its well-characterized off-target profile (ALK Kd = 21 nM, LTK Kd = 39 nM) [1] makes it a valuable comparator when evaluating novel Mps1 inhibitors or studying kinase selectivity [2].

Benchmark for Novel Mps1 Inhibitor Development

Mps1-IN-1 serves as a benchmark compound in medicinal chemistry campaigns. Its structural features (pyrrolo[2,3-b]pyridine scaffold) and moderate potency (IC50 = 367 nM) [1] provide a baseline for structure-activity relationship (SAR) studies. Newer clinical-stage inhibitors (e.g., BAY 1217389) [2] have built upon the knowledge gained from Mps1-IN-1's characterization [3].

Application
Selection Property
Validation Focus
Mitotic timing / SAC bypass studies
Mps1-specific inhibition without Plk1 interference
Time-lapse microscopy and anaphase kinetics endpoints
Centrosome duplication research
Phenocopies genetic Mps1 depletion
Centrosome number endpoint vs. shRNA control
In vitro kinase assay comparator
Well-characterized selectivity (ALK/LTK off-targets)
Binding affinity vs. functional inhibition ratio
Medicinal chemistry SAR studies
Baseline potency and scaffold for comparison
Selectivity panel benchmarking

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36 linked technical documents
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